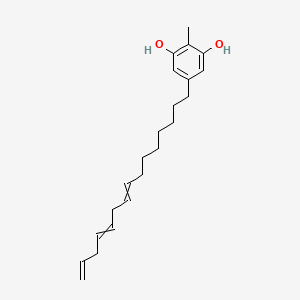
Methylcardol triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcardol triene is a phenolic compound found in cashew nut shell liquid. It is known for its unique structural features, including a long aliphatic side chain with multiple double bonds. The molecular formula of this compound is C22H32O2, and it has a molecular weight of 328.49 g/mol
準備方法
Synthetic Routes and Reaction Conditions: Methylcardol triene can be synthesized from cashew nut shell liquid, which contains several phenolic compounds. The synthesis involves the extraction of cashew nut shell liquid followed by purification processes to isolate this compound. The compound can be further purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of cashew nut shell liquid, followed by chemical processes to isolate and purify the compound. The extraction process typically involves solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Methylcardol triene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the aliphatic side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Ethers and esters of this compound.
科学的研究の応用
Methylcardol triene has a wide range of scientific research applications, including:
作用機序
Methylcardol triene exerts its effects through various mechanisms:
α-Glucosidase Inhibition: It inhibits the enzyme α-glucosidase, which is involved in carbohydrate metabolism.
Schistosomicidal Activity: The compound disrupts the cellular structure of Schistosoma mansoni worms, leading to their death.
Polymer Synthesis: Acts as a precursor for the synthesis of benzoxazines, which undergo polymerization to form high-performance materials.
類似化合物との比較
Methylcardol triene is unique due to its multiple double bonds and phenolic structure. Similar compounds include:
Cardanol: Another phenolic compound from cashew nut shell liquid, but with fewer double bonds.
Anacardic Acid: Contains a carboxylic acid group instead of a methyl group.
Cardol: Similar structure but with additional hydroxyl groups.
Uniqueness: this compound’s multiple double bonds and specific phenolic structure make it particularly effective in α-glucosidase inhibition and schistosomicidal activity, distinguishing it from other similar compounds .
特性
分子式 |
C22H32O2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
2-methyl-5-pentadeca-8,11,14-trienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3 |
InChIキー |
UKMBKJYRCZVQFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
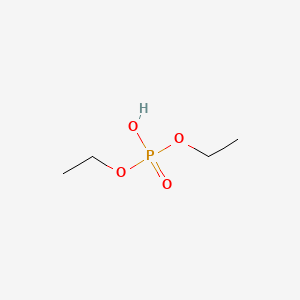
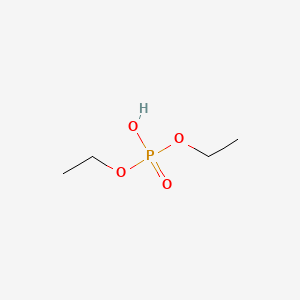


![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
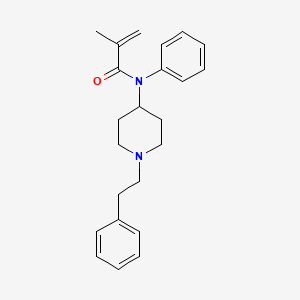
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
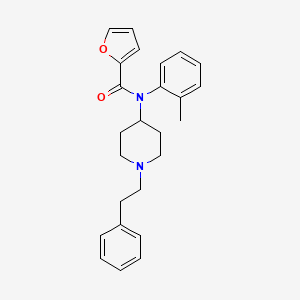
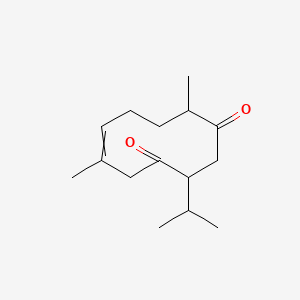

![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
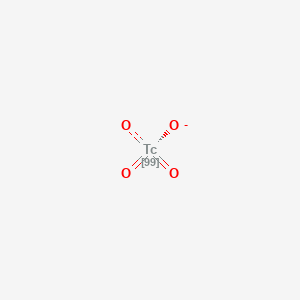
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
